

Cross-Reactivity Profile of (R)-DRF053 Dihydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

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(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2] This guide provides a comparative analysis of the cross-reactivity profile of **(R)-DRF053 dihydrochloride** against other known CK1 and CDK inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

Executive Summary

(R)-DRF053 dihydrochloride exhibits potent inhibition of its primary targets, CK1 and several members of the CDK family.[1][2] While a comprehensive kinome-wide screen for **(R)-DRF053 dihydrochloride** is not publicly available, existing data on its primary targets and a key off-target, GSK-3 α/β , allows for a preliminary assessment of its selectivity. In comparison, alternative CDK and CK1 inhibitors show varying degrees of selectivity. The CDK4/6 inhibitors Palbociclib and Ribociclib demonstrate high selectivity for their targets, whereas Abemaciclib displays a broader spectrum of activity against other CDKs. Alternative CK1 inhibitors such as PF-670462, IC261, and D4476 also exhibit distinct cross-reactivity profiles.

(R)-DRF053 Dihydrochloride: Known Inhibitory Profile

(R)-DRF053 dihydrochloride, also referred to as compound 13a in seminal literature, was identified as a roscovitine-derived dual-specificity inhibitor.[1][3] Its known IC50 values are summarized in the table below.

| Target | IC50 (nM) |
|----------------------|-------------|
| CK1 | 14[1][2] |
| CDK1/cyclin B | 220[1] |
| CDK5/p25 | 80[1] |
| CDK2 | 93 - 290[2] |
| CDK7 | 820[2] |
| GSK-3 α/β | 4100 |

Comparative Analysis with Alternative CDK Inhibitors

To provide context for the selectivity of (R)-DRF053, this section compares its profile with commercially available and widely studied CDK inhibitors.

CDK Inhibitor Comparison Table

| Kinase | Palbociclib (% Inhibition @ 1 μ M) | Ribociclib (% Inhibition @ 1 μ M) | Abemaciclib (% Inhibition @ 0.1 μ M) |
|-------------------|--|---------------------------------------|--|
| CDK4/D1 | >99 | >99 | >99 |
| CDK6/D3 | >99 | N/A | >99 |
| CDK1/CycB | <10 | <10 | 53 |
| CDK2/CycA | <10 | <10 | 68 |
| CDK2/CycE | <10 | <10 | 72 |
| CDK3/CycE | <10 | <10 | 58 |
| CDK5/p25 | <10 | <10 | 45 |
| CDK7/CycH/MAT1 | <10 | <10 | 25 |
| CDK9/CycT1 | <10 | <10 | 85 |
| GSK3B | <10 | <10 | 65 |
| Other Hits (>65%) | 9 | 8 | 115 |

Data for Palbociclib, Ribociclib, and Abemaciclib is derived from KINOMEScan™ profiling and represents the percentage of kinase that remains bound to an immobilized ligand in the presence of the inhibitor. A lower percentage indicates stronger binding of the inhibitor to the kinase.

Comparative Analysis with Alternative CK1

Inhibitors

This section provides a comparative overview of the selectivity of (R)-DRF053 with other known inhibitors of Casein Kinase 1.

CK1 Inhibitor Comparison Table

| Kinase | PF-670462 (% Inhibition @ 10µM) | IC261 (IC50) | D4476 (IC50) |
|--------|---------------------------------|--------------|--------------|
| CK1δ | >90 | ~1 µM | 0.3 µM |
| CK1ε | >90 | ~1 µM | N/A |
| CK1α | <90 | 16 µM | N/A |
| JNK1 | >90 | N/A | N/A |
| JNK2 | >90 | N/A | N/A |
| JNK3 | >90 | N/A | N/A |
| p38α | >90 | >100 µM | 5.8 µM |
| EGFR | >90 | N/A | N/A |
| ALK5 | N/A | N/A | 0.5 µM |
| PKA | N/A | >100 µM | N/A |
| cdc2 | N/A | >100 µM | N/A |
| fyn | N/A | >100 µM | N/A |

Data for PF-670462 represents kinases inhibited by ≥90% at a 10 µM concentration in a KINOMEScan® assay. IC50 values are provided for IC261 and D4476 where available.

Experimental Protocols

The following are generalized protocols for the types of in vitro kinase assays typically used to generate the data presented in this guide.

In Vitro Kinase Assay (Radiometric)

This method measures the incorporation of a radiolabeled phosphate group from [γ - ^{33}P]ATP into a substrate by the kinase.

- **Reaction Mixture Preparation:** A reaction buffer containing Tris-HCl, MgCl_2 , DTT, and a specific substrate for the kinase of interest is prepared.
- **Kinase and Inhibitor Incubation:** The purified kinase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., **(R)-DRF053 dihydrochloride**) or vehicle (DMSO) in a 96-well plate.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of [γ - ^{33}P]ATP.
- **Incubation:** The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.
- **Reaction Termination:** The reaction is stopped by the addition of a solution such as phosphoric acid.
- **Detection:** The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
- **Data Analysis:** IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

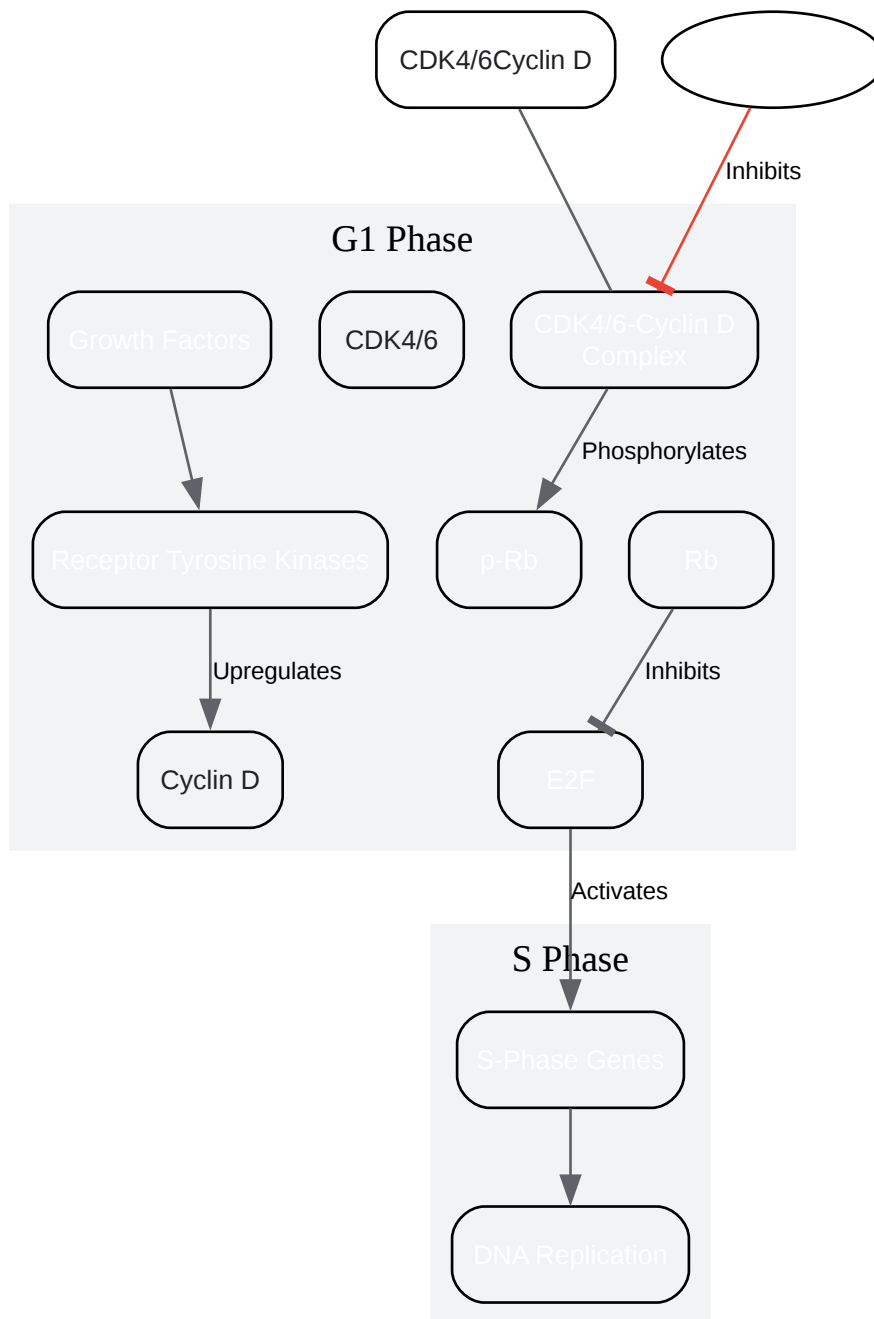
Kinase Binding Assay (e.g., KINOMEscan™)

This competition binding assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand.

- **Assay Principle:** A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
- **Competition:** The test compound and the immobilized ligand compete for binding to the active site of the kinase.

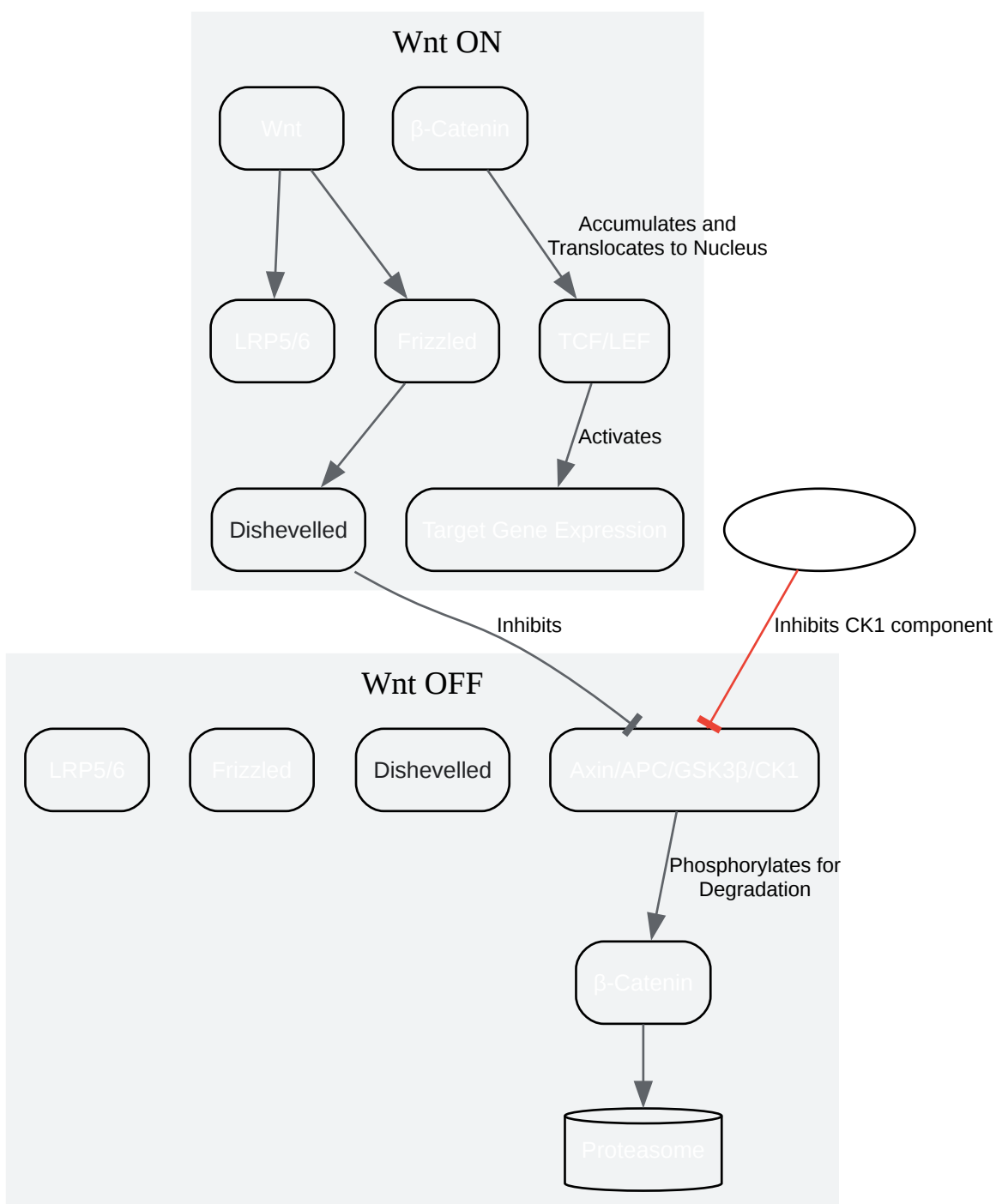
- **Quantification:** The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
- **Data Output:** Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Simplified CDK4/6 signaling pathway in G1/S phase transition.



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Caption: Role of CK1 in the canonical Wnt/β-catenin signaling pathway.



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Caption: General workflow for an in vitro kinase inhibition assay.

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